3,4-Dichloro-2-nitrophenol

Vue d'ensemble

Description

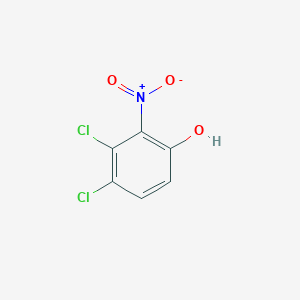

3,4-Dichloro-2-nitrophenol is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-nitrophenol can be synthesized through the nitration of 3,4-dichlorophenol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The process is exothermic, and the temperature must be carefully controlled to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

Reduction: The major product is 3,4-dichloro-2-aminophenol.

Substitution: Depending on the nucleophile, products like 3-chloro-4-nitro-2-hydroxyphenol can be formed.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3,4-DCNP serves as a vital intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations, such as nucleophilic substitutions and reductions. The compound can be synthesized via the nitration of 3,4-dichlorophenol using concentrated nitric and sulfuric acids under controlled conditions to ensure high yield and purity.

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Nitration | 3,4-Dichlorophenol, HNO₃, H₂SO₄ | Controlled temperature |

| Reduction (to Aminophenol) | H₂ with Pd catalyst | Basic conditions |

Biological Research

Model Compound for Biological Activity Studies

3,4-DCNP is utilized as a model compound for studying the effects of nitro and chloro substituents on biological activity. Research has shown that it can influence cellular processes such as gene expression and cell signaling pathways.

Toxicological Studies

In toxicological assessments, 3,4-DCNP has been evaluated for developmental toxicity and endocrine-disrupting effects. For instance, studies on the Chinese rare minnow (Gobiocypris rarus) demonstrated that exposure to varying concentrations (2, 20, and 200 μg/L) resulted in significant developmental impacts.

Environmental Applications

Pollutant Degradation

The compound is also studied for its degradation pathways in environmental contexts. It interacts with specific bacterial enzymes that facilitate its breakdown into less harmful products, thereby reducing its environmental impact. The FAD-dependent monooxygenase HnpAB catalyzes the conversion of 3,4-DCNP to 1,2,4-benzenetriol via chloro-1,4-benzoquinone.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, 3,4-DCNP is employed in the production of dyes and pigments due to its stable chemical structure and reactivity. Its unique properties allow it to be used effectively in various formulations.

Case Study 1: Biological Impact Assessment

A study assessed the effects of 3,4-DCNP on aquatic organisms. The research focused on its toxicological impact on Gobiocypris rarus at different exposure levels. Results indicated significant developmental abnormalities at higher concentrations, emphasizing the need for regulatory measures regarding its use in industrial applications.

Case Study 2: Environmental Degradation

Research conducted on the microbial degradation of 3,4-DCNP highlighted the role of specific bacterial strains that can metabolize this compound effectively. The study found that certain environmental factors significantly influenced the degradation rate, suggesting potential bioremediation strategies for contaminated sites.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-2-nitrophenol involves its interaction with molecular targets through its nitro and chloro groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloro-1-nitrobenzene

- 4-Chloro-2-nitrophenol

- 2,4-Dinitrophenol

Uniqueness

Compared to similar compounds, it offers distinct properties that make it suitable for specific industrial and research applications .

Activité Biologique

3,4-Dichloro-2-nitrophenol (3,4-DCNP) is a chlorinated nitrophenol compound that has garnered attention due to its diverse biological activities and environmental implications. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

3,4-DCNP is characterized by the presence of two chlorine atoms and one nitro group attached to a phenolic structure. Its molecular formula is C_6H_3Cl_2N_O_3, and it is known for its reactivity and potential applications in various fields including pharmaceuticals and environmental science.

Target of Action

3,4-DCNP acts primarily as a model compound for studying the effects of nitro and chloro substituents on biological activity. It interacts with various enzymes and proteins in biochemical reactions, playing a significant role in microbial degradation pathways.

Mode of Action

The compound undergoes enzymatic reactions catalyzed by FAD-dependent monooxygenases such as HnpAB. This enzyme facilitates the conversion of 3,4-DCNP into 1,2,4-benzenetriol via chloro-1,4-benzoquinone. This transformation is crucial for its degradation and reduction of environmental toxicity.

Biochemical Pathways

The degradation pathway of 3,4-DCNP involves several steps:

- Initial Conversion : 3,4-DCNP is converted to chloro-1,4-benzoquinone.

- Further Reduction : Chloro-1,4-benzoquinone is reduced to 1,2,4-benzenetriol.

- Microbial Degradation : Bacteria such as Burkholderia sp. utilize these intermediates for further degradation .

Cellular Effects

Research indicates that 3,4-DCNP influences various cellular processes:

- Cell Signaling : It can impact signaling pathways that regulate cell function.

- Gene Expression : The compound has been shown to induce changes in gene expression profiles.

- Metabolic Activity : It affects cellular metabolism through interactions with metabolic enzymes.

Toxicological Profile

The compound exhibits toxicological properties that warrant concern:

- Acute Toxicity : 3,4-DCNP has demonstrated acute toxicity in various organisms.

- Chronic Effects : Long-term exposure may lead to detrimental effects on cellular integrity and function.

Case Study 1: Microbial Degradation

A study on microbial degradation revealed that specific strains of bacteria can effectively degrade 3,4-DCNP. The presence of enzymes such as CprA3 and CprA5 was crucial for this process .

Case Study 2: Environmental Impact

Research has shown that the degradation of 3,4-DCNP in aquatic environments significantly reduces its toxicity. The presence of microorganisms capable of degrading this compound plays a vital role in mitigating its environmental impact.

Comparison with Similar Compounds

| Compound | % Inhibition (Mean ± SD) |

|---|---|

| 2,4-Dichlorophenol | 22.9 ± 1.6 |

| 2,4-Dichloro-6-nitrophenol | 35.8 ± 4.2 |

| 3-Methyl-4-nitrophenol | Notable degradation observed |

| 5-Bromo-3,4-dichloro-2-nitrophenol | Enhanced reactivity noted |

Compared to similar compounds like 2,4-Dichlorophenol and others, 3,4-DCNP exhibits distinct biochemical properties that make it suitable for specific industrial applications .

Propriétés

IUPAC Name |

3,4-dichloro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQJTBIZHUSQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.